n-((5-Bromothiophen-2-yl)methyl)-3-(1h-1,2,4-triazol-1-yl)propanamide
Description
n-((5-Bromothiophen-2-yl)methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic small molecule featuring a propanamide backbone with two critical substituents: a 5-bromothiophen-2-ylmethyl group and a 1H-1,2,4-triazol-1-yl moiety.
Properties
Molecular Formula |
C10H11BrN4OS |
|---|---|
Molecular Weight |
315.19 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C10H11BrN4OS/c11-9-2-1-8(17-9)5-13-10(16)3-4-15-7-12-6-14-15/h1-2,6-7H,3-5H2,(H,13,16) |
InChI Key |
TZCIBMNTGKAXNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CNC(=O)CCN2C=NC=N2 |
Origin of Product |
United States |
Biological Activity
n-((5-Bromothiophen-2-yl)methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C11H12BrN5S
- Molecular Weight : 300.22 g/mol
- CAS Number : 1247998-34-0
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole moiety often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound this compound has been studied for its effects on various biological systems.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various triazole derivatives found that compounds similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed through in vitro studies on peripheral blood mononuclear cells (PBMCs). The results indicated a reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6 when cells were treated with the compound at varying concentrations .
Study 1: Evaluation of Anti-inflammatory Activity
In a recent study, this compound was tested for its ability to modulate inflammatory responses in human PBMCs. The compound was found to significantly reduce TNF-α levels at concentrations above 10 µM while maintaining low cytotoxicity (cell viability >90%) compared to controls .
Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. The results showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Data Tables
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazole-containing propanamides and derivatives, focusing on substituent effects, physicochemical properties, and synthetic strategies.
Structural and Functional Group Comparisons
Key Observations :
- Triazole substitution patterns vary: dimethyl-triazole (), benzotriazole (), and amino-triazole () influence hydrogen-bonding capacity and metabolic stability.
- Sulfanyl and benzotriazole moieties () introduce additional polarity and steric hindrance compared to the target’s simpler triazole-propanamide structure.
Physicochemical Properties
Key Observations :
- The target’s bromothiophene likely increases LogP compared to amino-triazole derivatives (), favoring membrane permeability but reducing aqueous solubility.
- Morpholine substituents () enhance solubility via hydrogen bonding, whereas dimethyl-triazole () reduces polarity.
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
